Hexyl acetate

Description

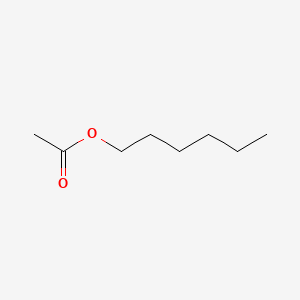

Structure

3D Structure

Properties

IUPAC Name |

hexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGQPLXWSUTHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022006 | |

| Record name | Hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup) | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872 | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.32 [mmHg], 1.32 mm Hg at 25 °C | |

| Record name | Acetic acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

142-92-7, 88230-35-7 | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, acetate, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088230357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanol, acetate, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7KU3MWT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-112 °F (USCG, 1999), -80.9 °C, -81 °C | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl acetate (n-hexyl acetate) is an organic compound classified as an ester. It is formed from the esterification of hexanol and acetic acid.[1] This colorless liquid is characterized by a sweet, fruity odor reminiscent of pears and apples, which has led to its widespread use in the flavor and fragrance industries.[1][2] Beyond its aromatic properties, this compound serves as a versatile solvent for resins, polymers, fats, and oils, and is utilized in the manufacturing of coatings, adhesives, and inks.[1][3][4] Its natural occurrence in various fruits, such as apples and plums, and in alcoholic beverages, underscores its relevance in food chemistry and metabolomics.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of this compound.

Chemical Structure

This compound is the acetate ester of hexan-1-ol.[4][5] The structure consists of a hexyl group attached to the oxygen atom of an acetate group.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |

| Molecular Weight | 144.21 g/mol | [5] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Mild, sweet, fruity | [4][5] |

| Density | 0.8673 - 0.87 g/mL at 25 °C | [3][6] |

| Boiling Point | 155 - 171.5 °C | [3][7] |

| Melting Point | -80 °C | [3][4][6] |

| Flash Point | 37 - 58 °C | [8][9] |

| Refractive Index | n20/D 1.409 | [6] |

| Solubility in water | 0.4 g/L (20 °C) | [3] |

| Solubility in organic solvents | Very soluble in alcohols and ethers | [4][5] |

| Vapor Pressure | 5 hPa (20 °C) | [10] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [11] |

| Synonyms | n-Hexyl acetate, Hexyl ethanoate, Acetic acid hexyl ester | [1][11] |

| CAS Number | 142-92-7 | [1][4] |

| SMILES | CCCCCCOC(C)=O | [1][6] |

| InChI | InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | [1][6] |

| InChIKey | AOGQPLXWSUTHQB-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from n-hexanol and glacial acetic acid using sulfuric acid as a catalyst. This method is an example of a Fischer esterification.[7]

Materials:

-

n-Hexanol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine n-hexanol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction that boils in the expected range.[1]

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph with a flame ionization detector (FID).

Equipment and Materials:

-

Gas chromatograph with FID

-

Capillary column suitable for ester analysis (e.g., nonpolar or mid-polar)

-

Helium or nitrogen carrier gas

-

This compound standard

-

Solvent for sample dilution (e.g., hexane or ethanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Instrument Setup:

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230 °C).

-

Set the carrier gas flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis:

-

Record the chromatogram.

-

Identify the this compound peak by comparing its retention time to that of a known standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

-

Analysis of this compound by ¹H NMR Spectroscopy

This protocol provides a general method for obtaining a proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound.

Equipment and Materials:

-

NMR spectrometer (e.g., 90 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks to determine the relative number of protons.

-

Assign the peaks to the corresponding protons in the this compound molecule based on their chemical shift, integration, and splitting pattern. The expected signals for this compound are: a triplet corresponding to the terminal methyl group of the hexyl chain, a singlet for the methyl group of the acetate moiety, a triplet for the methylene group attached to the ester oxygen, and multiplets for the other methylene groups in the hexyl chain.[7]

-

Safety and Toxicity

This compound is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Personal protective equipment, including gloves and safety glasses, should be worn.[5]

Table 3: Toxicity Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 36,230 - 41,500 mg/kg | [5] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [4][5] |

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical progression from preparation to purification and characterization.

Caption: Workflow for the Synthesis and Analysis of this compound.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Item - Synthesis of n-hexyl acetate in batch and chromatographic reactors - Loughborough University - Figshare [repository.lboro.ac.uk]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. odp.library.tamu.edu [odp.library.tamu.edu]

- 10. Solved hexyl acetateObtain the 1HNMR Spectrum of your | Chegg.com [chegg.com]

- 11. scielo.br [scielo.br]

A Technical Guide to the Synthesis of Hexyl Acetate via SN2 Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of hexyl acetate, a common fragrance and flavor ester, through a bimolecular nucleophilic substitution (SN2) reaction. This method offers a direct and efficient pathway for the formation of the ester bond by reacting an acetate nucleophile with a hexyl electrophile. This document outlines the underlying chemical principles, a detailed experimental protocol, and expected quantitative outcomes.

Introduction and Core Principles

This compound is an organic compound with the formula CH₃COO(CH₂)₅CH₃. It is a colorless liquid with a characteristic fruity, pear-like odor.[1][2] In industrial applications, it serves as a solvent and is a key component in fragrances and flavorings.[3]

The synthesis of this compound can be effectively achieved via an SN2 reaction. This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[4][5] For this synthesis, the acetate ion (CH₃COO⁻) acts as the nucleophile, and a primary alkyl halide, such as 1-bromohexane, serves as the electrophile.[6][7] The choice of a primary alkyl halide is crucial as it minimizes steric hindrance, favoring the SN2 pathway over competing elimination (E2) reactions.[4]

The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation of the acetate salt (e.g., K⁺) while leaving the acetate anion relatively free and highly nucleophilic.[6][8] The application of heat is generally required to overcome the activation energy of the reaction.[7]

Reaction Mechanism and Experimental Workflow

The SN2 reaction for the synthesis of this compound proceeds through a well-defined transition state. The diagrams below illustrate the reaction mechanism and a typical experimental workflow for this synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data from a laboratory-scale synthesis of this compound via the SN2 reaction between 1-bromohexane and potassium acetate in DMF.[9][10]

| Parameter | Value | Reference |

| Reactants | ||

| 1-Bromohexane | 3.50 mL (4.55 g, 27.6 mmol) | [9] |

| Potassium Acetate | 3.123 g (31.8 mmol) | [9] |

| Solvent (DMF) | 5.0 mL | [9] |

| Reaction Conditions | ||

| Temperature | Not specified (Heating) | [9] |

| Reaction Time | Not specified | [9] |

| Product Yield | ||

| Limiting Reagent | 1-Bromohexane | [9] |

| Theoretical Yield | 3.98 g (calculated) | [9] |

| Actual Yield | 1.561 g | [9] |

| Percent Yield | 39.2% | [9] |

Experimental Protocol

This section details a representative protocol for the synthesis of this compound.

4.1 Materials and Equipment

-

Reagents: 1-Bromohexane (≥98%), potassium acetate (anhydrous, ≥99%), N,N-dimethylformamide (DMF, anhydrous, ≥99.8%), diethyl ether (anhydrous), magnesium sulfate (anhydrous), deionized water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, fractional distillation apparatus, standard glassware.

4.2 Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium acetate (3.123 g). Add anhydrous DMF (5.0 mL) to the flask.

-

Addition of Alkyl Halide: While stirring, add 1-bromohexane (3.50 mL) to the flask.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The formation of a salt precipitate (potassium bromide) may be observed.

-

Work-up and Extraction: After the reaction period, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Rinse the reaction flask with a small amount of diethyl ether (approx. 10 mL) and add this to the separatory funnel. Extract the aqueous layer with two additional 15 mL portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 20 mL of deionized water to remove any remaining DMF, followed by 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Decant or filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 169-171 °C.[1]

-

Characterization: Confirm the identity and purity of the collected this compound using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.

Product Characterization Data

The identity of the synthesized this compound can be confirmed by spectroscopic analysis.

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

-

δ 171.1 (-C =O)

-

δ 64.6 (-O-C H₂)

-

δ 31.5, 28.6, 25.6, 22.5 (alkyl chain carbons)

-

δ 20.9 (-C(=O)-C H₃)

-

δ 14.0 (-C H₃)[13]

-

-

Mass Spectrometry (EI):

-

Major fragments (m/z): 43 (base peak), 56, 61, 84.[2]

-

Potential Side Reactions and Optimization

While the use of a primary alkyl halide like 1-bromohexane strongly favors the SN2 pathway, a potential side reaction is E2 elimination, which would yield 1-hexene.[14] This is generally minimized by using a non-basic nucleophile like acetate and avoiding excessively high temperatures.

To optimize the reaction, ensure all reagents and the solvent are anhydrous, as water can hydrolyze the ester product and decrease the nucleophilicity of the acetate ion. The use of phase-transfer catalysis has also been reported to improve yields in similar SN2 reactions.[15] Reaction time and temperature can be adjusted based on monitoring the disappearance of the starting material via techniques like Thin Layer Chromatography (TLC) or GC.

References

- 1. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]

- 2. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Answered: Synthesis of this compound via an Sn2 Reaction. DMF Br Heat | bartleby [bartleby.com]

- 7. Answered: Synthesis of this compound via an Sn2 Reaction. DMF Br Heat | bartleby [bartleby.com]

- 8. Solved Synthesis of this compound via an Sn2 Reaction. liim | Chegg.com [chegg.com]

- 9. Solved 4. In the synthesis of this compound, a student used | Chegg.com [chegg.com]

- 10. Answered: In the synthesis of this compound, a student used 1.552 g of potassium acetate, 1.75 mL of 1-bromohexane, and 2.5 mL of DMF to obtain this compound. Show all… | bartleby [bartleby.com]

- 11. This compound(142-92-7) 1H NMR spectrum [chemicalbook.com]

- 12. Solved This is the h NMR for this compound. I am trying to | Chegg.com [chegg.com]

- 13. hmdb.ca [hmdb.ca]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 15. colab.ws [colab.ws]

The Ubiquitous Aroma of Ripe Fruit: A Technical Guide to the Natural Occurrence of Hexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Hexyl acetate, a carboxylate ester, is a key contributor to the characteristic sweet and fruity aroma of many ripened fruits and various plants. Its presence is a significant factor in the flavor profile and quality of numerous commercially important crops. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, the analytical methodologies for its quantification, and the signaling pathways that regulate its production in plants.

Quantitative Occurrence of this compound in Fruits and Plants

This compound is found in a wide variety of fruits, with its concentration varying significantly depending on the species, cultivar, and ripening stage. The following table summarizes the quantitative data on this compound concentrations reported in various fruits.

| Fruit Species | Cultivar/Variety | Concentration Range (µg/kg fresh weight) | Reference |

| Apple (Malus domestica) | Honey Crisps | up to 27,813.56 ± 2310.07 | |

| 'Pinova' | Affected by storage conditions | ||

| 'Red Prince' | Affected by storage conditions | ||

| Pear (Pyrus communis) | Dr. Guyot | up to 19,910 | |

| 'La France' | 16,800 | ||

| Various European Pears | 5.76 - 64.43 (in juice) | ||

| Strawberry (Fragaria × ananassa) | 'Maehyang' | Highest relative level among tested cultivars | |

| American Varieties | Prominently present | ||

| Blueberry (Vaccinium corymbosum) | Highbush | Found in high concentrations | |

| Plum (Prunus domestica) | 'Horvin' | 3,400 | |

| Banana (Musa spp.) | 'Fenjiao' | Detected at high levels | |

| 'Gran Enano' | A main ester component |

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound in plants is primarily a result of the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a significant source of various volatile organic compounds (VOCs) that contribute to the aroma of fruits and the "green leaf volatiles" of plants.

The key steps leading to the formation of this compound are:

-

Release of Fatty Acids: Linoleic and linolenic acids are released from plant cell membranes.

-

Oxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the addition of molecular oxygen to these fatty acids, forming hydroperoxides.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by HPL to produce aldehydes, such as hexanal.

-

Reduction to Alcohol: Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols, in this case, hexanol.

-

Esterification by Alcohol Acyltransferase (AAT): Finally, alcohol acyltransferase (AAT) enzymes catalyze the esterification of the alcohol (hexanol) with an acyl-CoA molecule, typically acetyl-CoA, to form this compound.

Experimental Protocol: Quantification of this compound using HS-SPME-GC-MS

The analysis of volatile compounds like this compound from plant matrices is most commonly and effectively performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is solvent-free, sensitive, and requires minimal sample preparation.

Sample Preparation

-

Harvesting and Storage: Harvest fruits or plant tissues at the desired stage of maturity. For analysis of fresh samples, proceed immediately. For later analysis, flash-freeze the samples in liquid nitrogen and store them at -80°C to halt enzymatic activity.

-

Homogenization: Weigh a precise amount of fresh or frozen tissue (e.g., 1-5 g) and homogenize it. This can be done in a blender or with a mortar and pestle. To inhibit further enzymatic activity, homogenization can be performed in a saturated CaCl₂ solution.

-

Internal Standard Spiking: Add a known concentration of an internal standard to the homogenate. A suitable internal standard should be a compound that is chemically similar to this compound but not naturally present in the sample, such as a deuterated analog (e.g., this compound-d3) or a compound with similar volatility and chromatographic behavior (e.g., heptyl acetate or fluorobenzene).

-

Vial Preparation: Transfer a precise volume of the homogenized sample (e.g., 1-5 mL) into a headspace vial (e.g., 20 mL). The addition of a salt, such as sodium chloride, can increase the volatility of the analytes. Seal the vial with a septum cap.

HS-SPME Procedure

-

Fiber Selection: Choose an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

-

Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).

GC-MS Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the analytical column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification

-

Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations in a suitable solvent or a model matrix. Spike each standard with the same concentration of the internal standard as the samples. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculation: Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Regulatory Signaling Pathways

The production of this compound is tightly regulated by complex signaling pathways, primarily involving the plant hormones jasmonate and ethylene. These signaling molecules play crucial roles in fruit ripening and plant defense responses, often exhibiting crosstalk and synergistic or antagonistic interactions.

Jasmonate Signaling Pathway

Jasmonates (JAs), including jasmonic acid and its methyl ester, are key regulators of plant defense and development. The JA signaling pathway is initiated in response to various stimuli, such as wounding or herbivory.

-

JA Biosynthesis: Upon stimulation, JA is synthesized from linolenic acid.

-

JAZ Repressor Degradation: In the absence of JA, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors. When JA levels rise, it is converted to its bioactive form, JA-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein COI1, leading to the degradation of JAZ repressors via the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, most notably MYC2 .

-

Gene Expression: Activated MYC2 and other transcription factors then bind to the promoters of JA-responsive genes, including those encoding enzymes in the LOX pathway, such as LOX and AAT, leading to the production of this compound and other volatile compounds.

Ethylene Signaling Pathway

Ethylene is a gaseous hormone that plays a central role in the ripening of climacteric fruits.

-

Ethylene Perception: Ethylene is perceived by receptors located on the endoplasmic reticulum membrane.

-

Signal Transduction: In the absence of ethylene, the receptors activate a protein kinase, CTR1, which suppresses the downstream signaling pathway. When ethylene binds to its receptors, CTR1 is inactivated, allowing the downstream components, such as EIN2 and EIN3/EIL1, to become active.

-

Activation of Ethylene Response Factors (ERFs): EIN3 and EIL1 are transcription factors that activate the expression of a large family of other transcription factors known as Ethylene Response Factors (ERFs) .

-

Gene Expression: These ERFs then bind to the promoters of ethylene-responsive genes, including those involved in aroma production, such as AAT genes, thereby promoting the synthesis of esters like this compound.

Crosstalk between Jasmonate and Ethylene Signaling

The jasmonate and ethylene signaling pathways are interconnected and can act synergistically to regulate the production of volatile compounds. For instance, some ERFs can be co-regulated by both ethylene and jasmonate signaling. The transcription factor MYC2 in the jasmonate pathway and ERFs in the ethylene pathway can interact to fine-tune the expression of genes involved in aroma biosynthesis, allowing the plant to produce specific volatile blends in response to different developmental and environmental cues.

Conclusion

This compound is a vital component of the aroma profile of numerous fruits and plants, directly impacting their perceived quality and consumer acceptance. Its biosynthesis is intricately linked to the lipoxygenase pathway and is under the sophisticated control of the jasmonate and ethylene signaling networks. A thorough understanding of these processes, facilitated by robust analytical techniques like HS-SPME-GC-MS, is crucial for researchers in the fields of agriculture, food science, and natural product chemistry. This knowledge can be leveraged for the development of new crop varieties with enhanced flavor profiles and for the quality control of fruit and plant-derived products. For professionals in drug development, understanding the biosynthesis and regulation of such volatile compounds can provide insights into plant secondary metabolism and potential bioactive molecules.

Spectroscopic Analysis of Hexyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl acetate, a common fragrance and flavor agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| a | 4.05 | Triplet (t) | 6.7 | 2H |

| b | 2.04 | Singlet (s) | - | 3H |

| c | 1.62 | Quintet (p) | 6.8 | 2H |

| d | 1.31 | Multiplet (m) | - | 6H |

| e | 0.90 | Triplet (t) | 6.9 | 3H |

Structure with Proton Assignments:

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for each carbon atom in this compound are listed below.[1][2][3][4]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 171.03 |

| O-CH₂ | 64.67 |

| O-CH₂-CH₂ | 31.60 |

| O-(CH₂)₂-CH₂ | 28.76 |

| O-(CH₂)₃-CH₂ | 25.75 |

| CH₂-CH₃ | 22.65 |

| C=O-CH₃ | 20.94 |

| CH₂-CH₃ | 14.03 |

Structure with Carbon Assignments:

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an ester.[5][6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2860 | C-H stretch | Alkane |

| 1740 | C=O stretch | Ester |

| 1240 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

The molecular ion peak (M⁺) for this compound is observed at m/z = 144, which corresponds to its molecular weight.[8][9] The major fragments observed in the electron ionization (EI) mass spectrum are detailed in the table below.[8]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | Low | [C₈H₁₆O₂]⁺ (Molecular Ion) |

| 84 | 21.5 | [C₆H₁₂]⁺ (Loss of acetic acid) |

| 61 | 24.7 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

| 56 | 57.4 | [C₄H₈]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following sections describe the general procedures for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5][10][11]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[12] Standard acquisition parameters include a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]

-

¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[12] Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

A drop of neat this compound is placed directly onto the ATR crystal of an FTIR spectrometer.[14][15]

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[16]

-

This causes the molecule to ionize and fragment.

Data Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. This compound(142-92-7) 1H NMR [m.chemicalbook.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Liquid electron ionization-mass spectrometry as a novel strategy for integrating normal-phase liquid chromatography with low and high-resolution mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. This compound(142-92-7) IR Spectrum [m.chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Hexyl Acetate: A Technical Profile of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of hexyl acetate, specifically its boiling point and density. The information is curated for professionals in research and development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical framework for understanding the interplay of these properties.

Core Physical Properties

This compound (C8H16O2) is a colorless liquid recognized for its characteristic fruity odor, reminiscent of pears and apples.[1][2] Beyond its aromatic applications in the flavor and fragrance industries, it serves as a versatile solvent in various industrial processes.[2][3] A thorough understanding of its physical properties is paramount for its effective application and for ensuring safety and consistency in experimental and manufacturing settings.

Quantitative Data Summary

The boiling point and density of this compound have been determined by multiple sources. The following table aggregates this data, providing a range of observed values. Variations in reported figures can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions |

| Boiling Point | 168-170 °C | at 760 mmHg (lit.)[4][5][6] |

| 155–156 °C | Not specified[3] | |

| 171.5 °C | at 760 Torr[7][8][9] | |

| 170 - 172 °C | Not specified[10] | |

| 169 °C | Not specified[11] | |

| Density | 0.87 g/mL | at 25 °C (lit.)[4][5][6] |

| 0.8673 g/cm³ | at 25 °C, 100 kPa[3] | |

| 0.8779 g/cm³ | at 15 °C[7][8] | |

| 0.87 | Not specified[10] | |

| 0.871 g/mL | Not specified[11] | |

| 0.873 (20/4 °C) | Not specified[12] | |

| 0.876 | (USCG, 1999)[1] |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound follows standardized experimental procedures to ensure accuracy and reproducibility. The methodologies outlined below are based on established standards.

Boiling Point Determination (Distillation Range)

The boiling point of this compound is typically determined using the distillation method, which is standardized by ASTM D1078.[13]

Objective: To measure the temperature range over which a liquid boils under atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Graduated cylinder for receiving the distillate

-

Calibrated thermometer (e.g., ASTM Solvents Distillation Thermometer 103C)[13]

-

Heating mantle or another suitable heat source

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring that the thermometer bulb is positioned correctly at the level of the side arm of the flask leading to the condenser.

-

The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser tip (initial boiling point).

-

Heating is continued at a regulated rate, and the temperature is observed as the distillation proceeds.

-

The final boiling point is recorded when the last of the liquid evaporates from the bottom of the flask. The distillation range is the temperature difference between the initial and final boiling points.

Density Determination

The density of this compound can be accurately measured using a digital density meter, as described in ASTM D4052.[13]

Objective: To determine the mass per unit volume of a liquid at a specified temperature.

Apparatus:

-

Digital density meter with a thermostatically controlled measurement cell

-

Syringes for sample injection

-

Calibrating fluids with known densities (e.g., dry air and distilled water)

Procedure:

-

The digital density meter is calibrated according to the manufacturer's instructions using at least two reference standards.

-

The measurement cell is cleaned and dried thoroughly.

-

The temperature of the measurement cell is set to the desired value (e.g., 20°C or 25°C) and allowed to stabilize.

-

A sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is carefully injected into the measurement cell.

-

The instrument measures the oscillation period of a U-shaped tube containing the sample, which is then converted into a density value.

-

The reading is allowed to stabilize, and the density value is recorded.

Logical Relationships

The physical properties of a substance are intrinsically linked to its chemical identity and structure. The following diagram illustrates the fundamental relationship between this compound and its key physical characteristics.

References

- 1. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 142-92-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 99 142-92-7 [sigmaaldrich.com]

- 5. 142-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cas 142-92-7,this compound | lookchem [lookchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. ez.restek.com [ez.restek.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound [stenutz.eu]

- 12. parchem.com [parchem.com]

- 13. kelid1.ir [kelid1.ir]

Solubility of hexyl acetate in organic solvents and water

An In-depth Technical Guide to the Solubility of Hexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and the underlying chemical principles governing solubility.

Executive Summary

This compound (C₈H₁₆O₂) is an ester known for its characteristic fruity odor, reminiscent of pears and apples.[1] It is widely used as a flavoring agent, in perfumes, and as a solvent for resins, polymers, fats, and oils.[1][2] Understanding its solubility profile is critical for its application in various industrial and research settings, including formulation development, reaction chemistry, and extraction processes. This guide details its hydrophobic nature, providing specific solubility data and the methodologies to determine it.

Solubility Profile of this compound

This compound is a very hydrophobic and relatively neutral molecule.[1] Its structure, consisting of a polar ester group and a nonpolar six-carbon alkyl chain, dictates its solubility behavior. This dual nature allows it to be miscible with many organic solvents while having very low solubility in water.

Quantitative Solubility Data

The solubility of this compound in water is low, as is typical for esters with a moderately long hydrocarbon chain.[3] In contrast, it is readily soluble or miscible with a wide range of common organic solvents. The principle of "like dissolves like" is a good predictor of this behavior; the nonpolar hexyl chain dominates, leading to high affinity for nonpolar and moderately polar organic solvents.[4]

The table below summarizes the available quantitative data.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.4 g/L | 20 |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble / Miscible | Not Specified |

| Benzene | C₆H₆ | Nonpolar | Miscible | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble | Not Specified |

| Oils | N/A | Nonpolar | Miscible | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The Shake-Flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[8][9] Other methods like Gas Chromatography (GC) and Refractive Index measurements can also be employed.

Shake-Flask Method

This method is considered the most reliable for measuring the equilibrium solubility of a compound in a solvent.[8]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water)

-

Stoppered flasks or vials

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (incubator or water bath)

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The presence of undissolved solute is necessary to ensure a saturated solution is formed.[8]

-

Equilibration: Place the flask in a temperature-controlled shaker or water bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][10] The pH of the suspension should be checked at the beginning and end of the experiment if using an aqueous medium.[8]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved this compound settle.

-

Sample Collection: Carefully extract a sample from the supernatant (the clear liquid phase). To ensure no undissolved particles are included, the sample must be centrifuged or filtered using a syringe filter that is compatible with the solvent.

-

Quantification: Accurately dilute the saturated sample with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

Alternative Methods

-

Gas Chromatography (GC): GC can be used to determine the solubility of volatile compounds. A known volume of the saturated liquid phase is injected into the GC, and the concentration is determined by comparing the peak area to a calibration curve.[11][12] This method is particularly useful for analyzing the solute concentration in the final step of the shake-flask protocol.

-

Refractive Index: The refractive index of a solution changes with the concentration of the solute.[13][14] By creating a calibration curve of refractive index versus known concentrations of this compound in a specific solvent, the solubility can be determined by measuring the refractive index of the saturated solution.[15] This method is most effective for binary solutions where the solute significantly alters the refractive index of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the widely used Shake-Flask method for determining solubility.

Caption: Workflow of the Shake-Flask method for solubility determination.

Intermolecular Forces and Solubility of this compound

The solubility of this compound is governed by the intermolecular forces between it and the solvent molecules. This diagram illustrates the interactions that lead to miscibility or immiscibility.

Caption: Intermolecular forces governing this compound's solubility.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 142-92-7 [chemicalbook.com]

- 6. bdmaee.net [bdmaee.net]

- 7. This compound [ventos.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. lesman.com [lesman.com]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

Hexyl acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexyl acetate, a significant compound in various scientific and industrial fields. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic pathway, offering valuable information for professionals in research and development.

Core Chemical and Physical Properties

This compound, also known as n-hexyl ethanoate, is the ester formed from the reaction of hexanol and acetic acid.[1] It is a colorless liquid naturally present in many fruits, such as apples and plums, and is recognized for its characteristic fruity, pear-like odor.[1][2]

| Property | Value | References |

| CAS Number | 142-92-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3][5] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Density | 0.8673 g/cm³ | [5] |

| Boiling Point | 169-172 °C | [4] |

| Melting Point | -80 °C | [5] |

| Solubility in water | 0.4 g/L (20 °C) | [2] |

| Synonyms | Acetic acid hexyl ester, n-Hexyl acetate, Hexyl ethanoate | [1][4] |

Experimental Protocols